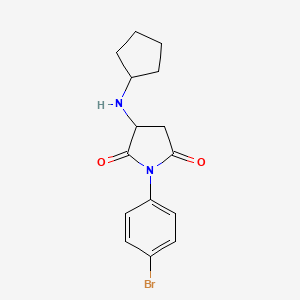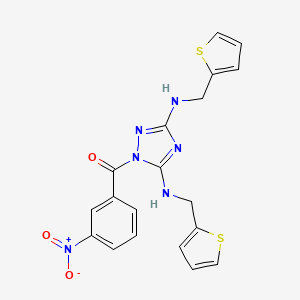
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCT-197 is a potent inhibitor of the inflammatory mediator, TGF-β1, which plays a crucial role in the pathogenesis of various diseases.
Mecanismo De Acción
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is a potent inhibitor of the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of various diseases. TGF-β1 is a cytokine that regulates cell growth, differentiation, and apoptosis. In pathological conditions, such as fibrosis and cancer, TGF-β1 signaling is dysregulated, leading to the activation of fibroblasts and the accumulation of extracellular matrix proteins.
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione inhibits the TGF-β1 signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, leading to the inhibition of fibroblast activation and extracellular matrix deposition.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has been shown to have significant biochemical and physiological effects in various disease models. In a mouse model of pulmonary fibrosis, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in lung fibrosis, inflammation, and collagen deposition. In a mouse model of liver fibrosis, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in liver fibrosis and inflammation, as well as an improvement in liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of the TGF-β1 signaling pathway. This specificity allows for the targeted inhibition of fibroblast activation and extracellular matrix deposition, which are crucial processes in the pathogenesis of fibrosis and cancer.
One limitation of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is that it has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that it has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and renal fibrosis. Another direction is to develop more potent and specific inhibitors of the TGF-β1 signaling pathway, which may have improved pharmacokinetic properties and therapeutic efficacy.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione inhibits the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of fibrosis and cancer. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has significant biochemical and physiological effects in various disease models, but it also has limitations for lab experiments. There are several future directions for the study of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, which may lead to the development of more effective therapies for fibrosis and cancer.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary fibrosis, liver fibrosis, and cancer. In a preclinical study, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione was shown to inhibit the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in lung fibrosis, inflammation, and collagen deposition in a mouse model of pulmonary fibrosis.
In another study, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione was shown to inhibit the TGF-β1 signaling pathway in a mouse model of liver fibrosis. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in liver fibrosis and inflammation, as well as an improvement in liver function.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYISCUOSLSQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-(5-{[(2-chlorophenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate](/img/structure/B4231093.png)

![N~1~-(2-chlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4231108.png)
![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4231122.png)

![ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4231130.png)
![1-(4-bromophenyl)-3-[(3,5-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4231131.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4231134.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B4231137.png)
![N-[({4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]butanamide hydrochloride](/img/structure/B4231148.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4231177.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4231178.png)
![2-[3-allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4231179.png)